Dronedarone N-Oxide
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Overview
Description
Dronedarone N-Oxide is a derivative of dronedarone, a well-known antiarrhythmic agent used primarily for the treatment of atrial fibrillation. Dronedarone itself is a non-iodinated benzofuran derivative designed to retain the efficacy of amiodarone while minimizing its adverse effects, particularly those related to thyroid and pulmonary toxicity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dronedarone N-Oxide typically involves the oxidation of dronedarone. Common oxidizing agents used for this transformation include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Dronedarone N-Oxide can undergo various chemical reactions, including:
Reduction: Reduction of this compound back to dronedarone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the N-oxide group can be replaced by other functional groups.
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Reduction: Dronedarone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Higher oxidized forms of dronedarone.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of dronedarone N-Oxide is not fully understood but is believed to involve interactions with ion channels and receptors in cardiac cells. Similar to dronedarone, it may inhibit sodium, potassium, and calcium channels, leading to the stabilization of cardiac rhythm. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Amiodarone: A widely used antiarrhythmic agent with a similar structure but containing iodine, leading to thyroid and pulmonary toxicity.
Dronedarone: The parent compound of dronedarone N-Oxide, designed to minimize the adverse effects of amiodarone.
Sotalol: Another antiarrhythmic agent with different pharmacological properties.
Uniqueness
Its non-iodinated structure reduces the risk of thyroid and pulmonary toxicity compared to amiodarone .
Properties
Molecular Formula |
C24H24O11 |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
[(3R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O11/c1-11(25)32-10-19-21(28)22(29)23(30)24(35-19)34-18-8-16-14(7-17(18)31-2)20(27)15(9-33-16)12-3-5-13(26)6-4-12/h3-9,19,21-24,26,28-30H,10H2,1-2H3/t19?,21-,22?,23?,24+/m0/s1 |
InChI Key |
DUBPGEJGGVZKDD-AEOOGKAESA-N |
Isomeric SMILES |
CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)OC)O)O)O |
Origin of Product |
United States |
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